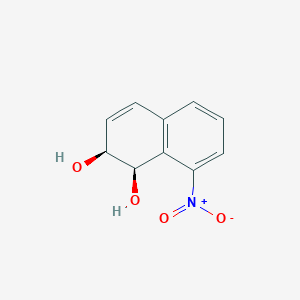

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol

CAS No.:

Cat. No.: VC15974816

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO4 |

|---|---|

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | (1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol |

| Standard InChI | InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1 |

| Standard InChI Key | JQPITVPQQKOMGF-WPRPVWTQSA-N |

| Isomeric SMILES | C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-] |

Introduction

Structural and Stereochemical Features

Core Naphthalene Dihydrodiol Framework

The parent compound, (1R,2S)-1,2-dihydronaphthalene-1,2-diol, consists of a naphthalene backbone with hydroxyl groups at the 1 and 2 positions in a cis-configuration. Its molecular formula is , with a molecular weight of 162.18 g/mol . The stereochemistry arises from enzymatic dioxygenation, as observed in naphthalene 1,2-dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4, which selectively produces the (1R,2S)-enantiomer .

Nitro-Substituted Derivatives

| Property | (1R,2S)-1,2-Dihydronaphthalene-1,2-diol | 5-Nitro-1,2-dihydronaphthalene-1,2-diol |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 162.18 | 207.18 |

| SMILES | C1=CC=C2C@HO | OC1C=Cc2c(cccc2N+[O-])C1O |

| Key Functional Groups | Dihydroxyl (1,2-cis) | Dihydroxyl (1,2-cis), Nitro (5-position) |

Enzymatic and Synthetic Pathways

Chemical Synthesis

The synthesis of 1,2-dihydronaphthalene derivatives often employs transition-metal catalysts. For example, 1,4-dihydronaphthalene was reduced to 1,2-dihydronaphthalene using nickel bromide, manganese powder, and diethyl phosphite in chloroform, achieving a 76% yield . Adapting this method for nitro derivatives would require nitration at the desired position (e.g., 8-position) prior to or following dihydroxylation. Regioselective nitration remains a challenge, as evidenced by the prevalence of 5-nitro isomers in existing literature .

Functional and Applied Perspectives

Environmental and Pharmaceutical Relevance

Naphthalene dihydrodiols are intermediates in bioremediation pathways, enabling microbial degradation of polycyclic aromatic hydrocarbons . Nitro derivatives may exhibit enhanced reactivity toward electrophilic aromatic substitution, potentially serving as precursors for explosives or pharmaceuticals. The nitro group’s electron-withdrawing effects could also modulate the compound’s bioavailability and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume